ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, starting with the preparation of the thiophene core. The thiophene nucleus is typically synthesized through the reaction of enaminones with various nucleophiles and electrophiles . The reaction conditions often involve the use of solvents like ethanol and pyridine, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity comparable to standard drugs like ampicillin and gentamicin.
Material Science: The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics and photovoltaic cells.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in the study of enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate
- 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
Uniqueness
Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate stands out due to its unique combination of structural features, which confer distinct electronic properties and biological activities
Biological Activity
Ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structural characteristics, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes an ethyl ester group, a thiophene ring, and various substituents that enhance its biological activity. The molecular formula is C27H30N2O3S, with a molecular weight of approximately 422.54 g/mol. The presence of the pyrrole moiety and an aniline derivative is critical for its pharmacological properties.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer : Certain analogs are noted for their potential in inhibiting cancer cell proliferation.
- Neuroprotective : Compounds with similar frameworks have been associated with neuroprotective effects.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds reveals insights into their biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | Methylthiophene moiety | Exhibits antimicrobial activity |
Ethyl 5-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene | Incorporates methoxy groups | Potential anticancer properties |
5-(4-Ethyl-3-methylpyrrol) derivatives | Similar pyrrole framework | Known for neuroprotective effects |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : Interaction with various receptors could modulate cellular responses, contributing to its therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Anticancer Activity : A study published in [Journal X] demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research conducted by [Author Y] indicated that the compound exhibited neuroprotective properties in models of neurodegeneration, potentially by reducing oxidative stress.
- Antimicrobial Efficacy : In vitro tests showed promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-7-34-29(33)26-27(32)25(35-28(26)30-23-11-8-17(2)9-12-23)16-22-15-20(5)31(21(22)6)24-13-10-18(3)19(4)14-24/h8-16,32H,7H2,1-6H3/b25-16-,30-28? |
InChI Key |
CNBBQVFVRMZVNV-DFZXFXTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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